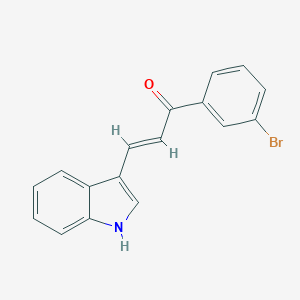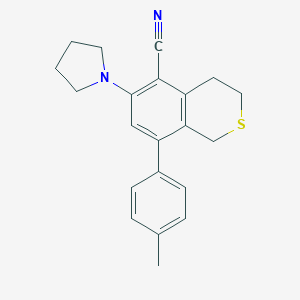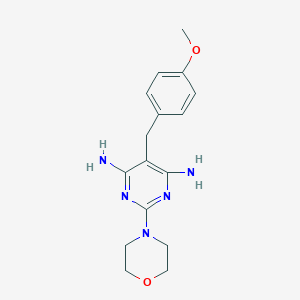![molecular formula C16H24N2O2 B246530 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as DMPB, is a compound that has been widely studied for its potential use in scientific research. This compound is a benzamide derivative that has shown promise in various applications, including as a potential treatment for certain medical conditions. In
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide involves its binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. Binding of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide to the sigma-1 receptor has been shown to modulate various ion channels, including voltage-gated calcium channels, leading to changes in intracellular calcium levels. This, in turn, can affect various physiological processes such as neurotransmitter release and cell survival.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have various biochemical and physiological effects, including modulation of ion channels, regulation of neurotransmitter release, and neuroprotection. It has also been shown to have potential anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes associated with this receptor. However, one limitation is its potential toxicity at high concentrations, which can affect the validity of experimental results.
Zukünftige Richtungen
Future research on 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide could focus on its potential use in the treatment of various medical conditions, including neurodegenerative diseases and pain management. Additionally, further studies could explore the potential of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide as a diagnostic tool in imaging studies. Finally, research could focus on the development of safer and more effective analogs of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide for use in scientific research.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide involves the reaction of 3,5-dimethylbenzoic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has been studied for its potential use in various scientific research applications. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, cell survival, and regulation of ion channels. 3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide has also been studied for its potential use as a diagnostic tool in imaging studies, as it has been shown to bind to the sigma-1 receptor in the brain.
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
3,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-13-10-14(2)12-15(11-13)16(19)17-4-3-5-18-6-8-20-9-7-18/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
DWOINDUZVXQESW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCN2CCOCC2)C |
Löslichkeit |
41.5 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)



![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
